Pomalidomide 4'-alkylC4-azide

PROTAC Linker Chemistry Targeted Protein Degradation Structure-Activity Relationship

Pomalidomide 4'-alkylC4-azide (CAS 2758431-96-6) is a functionalized cereblon (CRBN) ligand-linker conjugate for use in targeted protein degradation research and PROTAC® development. The compound comprises a pomalidomide E3 ligase ligand, an alkyl C4 linker, and a terminal azide handle for click chemistry.

Molecular Formula C17H18N6O4
Molecular Weight 370.4 g/mol
Cat. No. B15545594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-alkylC4-azide
Molecular FormulaC17H18N6O4
Molecular Weight370.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25)
InChIKeyLTRNAKXZLMEDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide 4'-alkylC4-azide (CAS 2758431-96-6) for PROTAC R&D: A Defined E3 Ligase Ligand-Linker Building Block


Pomalidomide 4'-alkylC4-azide (CAS 2758431-96-6) is a functionalized cereblon (CRBN) ligand-linker conjugate for use in targeted protein degradation research and PROTAC® development . The compound comprises a pomalidomide E3 ligase ligand, an alkyl C4 linker, and a terminal azide handle for click chemistry . It is a pre-functionalized tool molecule with a defined molecular weight of 370.36 g/mol and standard purity of ≥95-98% (HPLC) across reputable vendors .

Why Pomalidomide 4'-alkylC4-azide Cannot Be Directly Substituted by Other CRBN Ligand-Linker Conjugates in PROTAC Synthesis


Direct substitution of Pomalidomide 4'-alkylC4-azide with other CRBN ligand-linker conjugates is scientifically invalid due to its unique structural and physicochemical signature. Variations in linker composition (alkyl vs. PEG), length (C2, C3, C4, C5, C6), and exit vector chemistry result in ternary complex geometry, target degradation efficiency, and physicochemical properties that cannot be reliably extrapolated . Using a different conjugate introduces multiple uncharacterized variables that fundamentally change the SAR landscape of the resulting PROTAC [1]. Reproducible research in targeted protein degradation mandates the use of the exact, well-characterized building block used to generate published data .

Quantitative Differentiation: Pomalidomide 4'-alkylC4-azide vs. Closest Comparators


Linker Length and Composition: Alkyl C4 vs. PEG-based and Shorter Alkyl Linkers

Pomalidomide 4'-alkylC4-azide incorporates a defined, rigid alkyl C4 linker connecting the CRBN ligand to the terminal azide group . This contrasts with common alternatives: Pomalidomide 4'-alkylC3-azide (linker length C3, MW 356.34 g/mol) and Pomalidomide 4'-alkylC2-azide (linker length C2, MW 342.31 g/mol) [1]. The difference in linker length (C4 vs. C3 vs. C2) and composition (alkyl vs. PEG) directly impacts the spatial arrangement of the E3 ligase and target protein, influencing ternary complex formation and degradation efficiency [2].

PROTAC Linker Chemistry Targeted Protein Degradation Structure-Activity Relationship

Physicochemical Property Profile: LogP and tPSA as Predictors of Cell Permeability

Pomalidomide 4'-alkylC4-azide has a calculated LogP of 2.5 and a topological polar surface area (tPSA) of 110 Ų . These values are predictive of its ability to cross cell membranes when conjugated into larger PROTAC molecules. This contrasts with Pomalidomide-PEG1-azide, which has a lower calculated LogP of 0.6 and a tPSA of approximately 126 Ų . The alkyl C4 linker confers a higher LogP, suggesting greater lipophilicity and potentially improved passive membrane permeability compared to more hydrophilic PEG-based linkers.

ADME Cell Permeability Drug Discovery

Molecular Weight and tPSA Optimization for Downstream PROTAC Development

Pomalidomide 4'-alkylC4-azide possesses a molecular weight of 370.36 g/mol and a tPSA of 110 Ų . In the context of PROTAC development, where the final degrader molecule often exceeds 1000 g/mol, minimizing the contribution of the ligand-linker conjugate to overall molecular weight and polar surface area is crucial [1]. The alkyl C4 linker represents a minimal, efficient tether compared to PEG-based linkers. For example, Pomalidomide-PEG4-azide has a molecular weight of 518.52 g/mol and a tPSA of approximately 128 Ų . The alkyl linker offers a 148.16 g/mol reduction in molecular weight and a lower tPSA contribution, potentially improving the overall physicochemical properties of the final PROTAC.

PROTAC Design Drug-like Properties Lipinski's Rule of Five

Purity and Quality Control: Batch Consistency for Reproducible PROTAC Synthesis

Reputable suppliers of Pomalidomide 4'-alkylC4-azide provide the compound at high purity with rigorous batch-specific quality control. For instance, Bidepharm offers the compound with a standard purity of 98% and provides batch-specific analytical data including NMR, HPLC, and GC . Similarly, Tocris Bioscience specifies a purity of ≥95% (HPLC) . This level of quality control ensures that the building block's identity and purity are well-defined, which is essential for reproducible PROTAC synthesis and biological evaluation. Using building blocks of unknown or lower purity can introduce impurities that confound biological assays or lead to failed conjugations [1].

Chemical Biology Reproducibility Quality Control

Defined Applications of Pomalidomide 4'-alkylC4-azide in Targeted Protein Degradation and Chemical Biology


Synthesis of PROTACs Targeting Intracellular Proteins with a Defined Linker Length

Pomalidomide 4'-alkylC4-azide is specifically designed for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with alkyne-functionalized target protein ligands . Its rigid, 4-carbon alkyl linker provides a defined spatial separation between the CRBN E3 ligase ligand and the target-binding moiety, enabling systematic exploration of linker length on ternary complex formation and degradation efficiency. This is critical for optimizing PROTACs against challenging intracellular targets where precise geometry is essential for ubiquitination and subsequent proteasomal degradation [1].

Construction of MIDI Azide Compound Libraries for High-Throughput PROTAC Screening

As a member of the 'MIDI' azide compound series, Pomalidomide 4'-alkylC4-azide is a key building block for constructing focused libraries of CRBN-recruiting PROTACs . Its high purity and defined chemistry enable parallel synthesis approaches to generate diverse PROTAC libraries with variations in the target-binding ligand while maintaining a constant E3 ligase recruitment module. This facilitates rapid, high-throughput screening to identify optimal degraders for novel therapeutic targets .

Biophysical Studies of Ternary Complex Formation and Cooperativity

The well-defined physicochemical properties of Pomalidomide 4'-alkylC4-azide (LogP = 2.5, tPSA = 110 Ų) make it a valuable tool for biophysical studies investigating the kinetics and thermodynamics of PROTAC-induced ternary complex formation. Its consistent quality allows for precise stoichiometric control in assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP), which are essential for understanding the molecular basis of cooperativity and degradation efficiency [2].

Development of Next-Generation CRBN-based Molecular Glues and Degraders

Beyond traditional PROTACs, this building block serves as a starting point for the development of novel molecular glues and heterobifunctional degraders. Its functionalized azide handle allows for facile conjugation to a wide array of chemical probes and affinity tags, enabling target identification and validation studies. The alkyl C4 linker provides a unique structural motif that may influence the degradation of neo-substrates, offering a distinct chemical space for exploring CRBN's plasticity as a drug target [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide 4'-alkylC4-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.